2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

Lipophilicity LogP Drug Discovery

This fully protected spirocyclic diamine features two benzhydryl groups on the 2,6-diazaspiro[3.3]heptane core, delivering extreme lipophilicity (XLogP3=6.3) and minimal PSA (~6.5 Ų)—ideal for CNS drug candidates requiring BBB penetration. Unlike N-Boc (acid-labile) or N-alkyl (non-cleavable) analogs, benzhydryl groups enable orthogonal hydrogenolytic deprotection for streamlined multi-step synthesis. The steric bulk (MW 430.6) defines a constrained ligand environment for transition-metal catalysis. As the core scaffold of clinical candidate Tyra-300 (FGFR3 inhibitor), this pre-protected building block accelerates SAR studies. Choose for differentiated physicochemical properties that simpler diazaspiroheptanes cannot replicate.

Molecular Formula C31H30N2
Molecular Weight 430.6 g/mol
CAS No. 913814-37-6
Cat. No. B1369442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
CAS913814-37-6
Molecular FormulaC31H30N2
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESC1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
InChIKeyUPVDPYLKLAKPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane (CAS 913814-37-6): A Sterically Shielded, Highly Lipophilic Spirocyclic Diamine Building Block


2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane (CAS 913814-37-6) is a conformationally restricted spirocyclic diamine featuring two sterically demanding benzhydryl (diphenylmethyl) groups on the endocyclic nitrogen atoms of a 2,6-diazaspiro[3.3]heptane core [1]. This fully substituted derivative represents a distinct sub-class within the diazaspiro[3.3]heptane family, where the benzhydryl substituents confer markedly different physicochemical properties—including substantially increased lipophilicity (predicted XLogP3-AA of 6.3) [1] and a significantly reduced polar surface area (6 Ų) —compared to the unsubstituted parent scaffold [2]. The spirocyclic framework itself has been validated as a bioisostere for piperazine in drug discovery [3], but the benzhydryl modification further tailors the molecule for applications requiring a protected, non-polar amine precursor or a sterically demanding ligand scaffold for catalysis [4].

Why 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane Cannot Be Replaced by Other 2,6-Diazaspiro[3.3]heptane Derivatives


Interchanging 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane with a different N-substituted 2,6-diazaspiro[3.3]heptane—such as the unsubstituted parent, N-Boc, N-benzyl, or N-methyl analogs—is not scientifically valid due to profound, quantifiable differences in physicochemical properties that directly impact downstream applications. For instance, the benzhydryl-substituted compound exhibits a predicted octanol-water partition coefficient (XLogP3-AA = 6.3) [1] that is over 6 orders of magnitude greater than that of the unsubstituted core (LogP = -0.1632) [2]. This extreme lipophilicity, coupled with a polar surface area of just 6 Ų versus 24.06 Ų for the parent [2], fundamentally alters solubility, membrane permeability, and protein binding characteristics. Furthermore, the benzhydryl groups serve as protecting groups that can be removed under specific conditions [3], a synthetic feature absent in simpler alkyl or Boc derivatives, which either cannot be deprotected or require orthogonal conditions. In catalytic applications, the steric bulk of the benzhydryl groups creates a defined spatial environment that smaller substituents cannot replicate [4]. The following quantitative evidence demonstrates these critical differentiators.

Quantitative Evidence for Differentiated Selection of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane


Lipophilicity: A 6-Order of Magnitude Difference in Predicted LogP vs. Parent Scaffold

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane exhibits a predicted octanol-water partition coefficient (XLogP3-AA) of 6.3 [1], which is dramatically higher than the LogP of -0.1632 reported for the unsubstituted 2,6-diazaspiro[3.3]heptane core [2]. An alternative ACD/LogP calculation yields 5.90 for the benzhydryl derivative , further confirming this trend. This represents a >6 log unit increase in lipophilicity.

Lipophilicity LogP Drug Discovery Physicochemical Properties

Polar Surface Area: A 75% Reduction vs. Unsubstituted Core Implies Enhanced Membrane Permeability

The calculated polar surface area (PSA) for 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane is 6 Ų , compared to 24.06 Ų for the unsubstituted 2,6-diazaspiro[3.3]heptane [1]. This represents a ~75% reduction in PSA, a key determinant of passive membrane diffusion and blood-brain barrier penetration.

Polar Surface Area Membrane Permeability Drug Design Physicochemical Properties

Steric Bulk and Rotatable Bonds: Defined Spatial Environment for Catalysis and Molecular Recognition

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane has a molecular weight of 430.6 g/mol [1] and features 6 freely rotatable bonds , creating a defined, sterically shielded environment around the spirocyclic nitrogen atoms. In contrast, the unsubstituted core (MW 98.1 g/mol) [2] and other smaller N-alkyl derivatives (e.g., 2-benzyl-2,6-diazaspiro[3.3]heptane HCl, MW 224.7 g/mol) lack this substantial steric bulk. The presence of benzhydryl groups is known to enhance the performance of α-diimine Pd catalysts in ethylene polymerization by influencing chain transfer and monomer enchainment [3].

Steric Hindrance Conformational Restriction Catalysis Ligand Design

Synthetic Utility: Orthogonal Deprotection Strategy for Controlled Amine Release

The benzhydryl groups on 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane function as N-protecting groups that can be removed via hydrogenation (e.g., using Pd/C under H₂ atmosphere) [1]. This provides a chemically orthogonal deprotection route compared to acid-labile Boc groups or base-labile Fmoc groups. In contrast, the unsubstituted 2,6-diazaspiro[3.3]heptane is a free diamine with no protecting group [2], and N-alkyl derivatives like 2-benzyl-2,6-diazaspiro[3.3]heptane or 2-methyl analogs cannot be deprotected, permanently altering the amine's reactivity. The patent literature explicitly describes the use of dibenzyl groups (structurally analogous to benzhydryl) as removable protecting groups on the diazaspiro scaffold, enabling selective mono-functionalization [1].

Protecting Group Orthogonal Deprotection Synthetic Methodology Building Block

Role as a Key Intermediate for FGFR3-Selective Inhibitor (Tyra-300) Analogs

The 2,6-diazaspiro[3.3]heptane core is a critical structural component of Tyra-300, an FGFR3-selective inhibitor currently in clinical trials for metastatic urothelial carcinoma and achondroplasia [1]. While the specific compound 2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane is not the active pharmaceutical ingredient (API) itself, it serves as a protected building block for the synthesis of analogs or related compounds. Its availability enables medicinal chemists to introduce the spirocyclic piperazine bioisostere in a protected form, facilitating SAR exploration around the FGFR3 target [2]. In contrast, the free diamine 2,6-diazaspiro[3.3]heptane would be too polar and nucleophilic to be directly incorporated into many synthetic routes without prior protection.

FGFR3 Tyra-300 Oncology Achondroplasia Medicinal Chemistry

Recommended Application Scenarios for 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane Based on Quantitative Evidence


Design of CNS-Penetrant Drug Candidates Requiring High Lipophilicity and Low Polar Surface Area

Based on its predicted LogP of 6.3 and PSA of 6 Ų [REFS-1, REFS-2], this compound is a superior starting point for designing drug candidates intended to cross the blood-brain barrier (BBB). Medicinal chemists should prioritize this derivative over the unsubstituted core (LogP -0.1632, PSA 24.06 Ų) [REFS-3, REFS-4] when a non-polar, membrane-permeable amine building block is required for CNS targets.

Synthesis of Sterically Demanding Ligands for Transition Metal Catalysis

The substantial steric bulk of the benzhydryl groups (MW 430.6 g/mol, 6 rotatable bonds) [REFS-1, REFS-5] makes this compound an ideal precursor for ligands in homogeneous catalysis, particularly for late-transition metals in polymerization reactions [4]. The defined, shielded environment can influence catalyst stability, activity, and selectivity in ways that smaller N-alkyl derivatives (e.g., 2-benzyl analog, MW 224.7 g/mol) cannot replicate.

Orthogonally Protected Building Block for Sequential Amine Functionalization

For complex molecule synthesis requiring stepwise amine derivatization, this compound offers a unique orthogonal deprotection strategy. The benzhydryl groups can be removed via hydrogenation [5], allowing for selective unveiling of the spirocyclic diamine after other functional group manipulations. This contrasts with N-Boc analogs (acid-sensitive) and N-alkyl derivatives (non-removable), providing a distinct tactical advantage in multi-step syntheses.

Medicinal Chemistry Exploration of FGFR3 and Related Kinase Targets

Given that the 2,6-diazaspiro[3.3]heptane core is embedded in the clinical candidate Tyra-300 [6], this protected derivative enables efficient analog synthesis and SAR studies around the FGFR3 pharmacophore. Its pre-protected, lipophilic nature streamlines the incorporation of the spirocyclic motif into lead compounds, reducing the need for additional protection/deprotection steps compared to using the free diamine [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.